Vibi C
Description
Overview of Cyclotides as Plant-Derived Mini-Proteins
Cyclotides are a family of naturally occurring peptides found in plants, notably in families such as Violaceae, Rubiaceae, Fabaceae, Cucurbitaceae, Solanaceae, and Poaceae. nih.govmdpi.comresearchgate.netdiva-portal.orgxiahepublishing.com They are typically composed of 28 to 37 amino acids. nih.govmdpi.comresearchgate.net A defining characteristic of cyclotides is their head-to-tail cyclic peptide backbone, which is further stabilized by three disulfide bonds formed by six conserved cysteine residues. nih.govmdpi.comresearchgate.netdiva-portal.orgresearchgate.net This arrangement creates a unique structural motif known as the cyclic cystine knot (CCK). nih.govdiva-portal.orgresearchgate.netacs.org The CCK topology confers exceptional stability to cyclotides, rendering them highly resistant to thermal, chemical, and enzymatic degradation compared to linear peptides of similar size. nih.govmdpi.comdiva-portal.orgresearchgate.netacs.org This remarkable stability is a key factor contributing to their biological persistence and potential applications. researchgate.netxiahepublishing.comresearchgate.netacs.org Cyclotides exhibit a wide range of bioactivities, including insecticidal, cytotoxic, anti-HIV, antimicrobial, and hemolytic properties. nih.govmdpi.comresearchgate.netdiva-portal.orgxiahepublishing.comresearchgate.net Their natural function is believed to be primarily in plant defense against pests and pathogens. mdpi.comresearchgate.netacs.org
Historical Context of Vibi C Discovery and Isolation
The broader field of cyclotide research began with the discovery of kalata B1 from the African plant Oldenlandia affinis (Rubiaceae) in the late 1960s and early 1970s. xiahepublishing.comresearchgate.netuq.edu.au Initially recognized for its uterotonic activity, the cyclic nature and the cyclic cystine knot structure of kalata B1 were later elucidated in the 1990s. acs.orguq.edu.au Independent discoveries of similar macrocyclic peptides in the period between 1993 and 1999 led to the formal definition of the cyclotide family. diva-portal.orgacs.orguq.edu.au
This compound is one of many cyclotides that have been subsequently identified as researchers explored the cyclotide content of various plant species, particularly within the Violaceae family, which is known to be a rich source of these peptides. researchgate.netxiahepublishing.comsci-hub.se this compound has been identified in Viola tricolor and Viola biflora. sci-hub.seualberta.caacs.org Its discovery and isolation, like many cyclotides, involved techniques such as liquid chromatography-mass spectrometry (LC-MS) for initial detection and profiling of peptide extracts from plant material. ualberta.caacs.orgdiva-portal.org Tandem mass spectrometry (MS/MS) is commonly used to determine the amino acid sequences of isolated cyclotides after reduction and alkylation of disulfide bonds and often enzymatic digestion to linearize the peptide. acs.orgdiva-portal.org Proteomics and transcriptomics approaches have also been employed to explore the diversity of cyclotides within a plant species, leading to the identification of cyclotides like this compound. ualberta.caacs.org
Significance of this compound within Cyclotide Research
This compound is significant as a characterized member of the cyclotide family, contributing to the understanding of the diversity and distribution of these peptides in the plant kingdom, particularly within the Viola genus. Its identification through modern peptidomics and transcriptomics studies highlights the advancements in techniques used to uncover the complex array of cyclotides present in a single plant species. ualberta.caacs.org
Research involving this compound contributes to comparative studies aimed at understanding the structure-activity relationships within the cyclotide family. This compound is classified as a Möbius cyclotide, a subfamily distinguished by a cis-proline in loop 5 that introduces a 180° twist in the peptide backbone. xiahepublishing.comresearchgate.netnih.gov Studies comparing the activities of different cyclotide subfamilies and individual members, such as the comparison of the cytotoxicity of Möbius versus bracelet cyclotides, provide insights into how sequence and structural variations influence biological function. researchgate.netnih.gov While some studies have noted differences in the potency of Möbius cyclotides compared to bracelet cyclotides in certain assays, the specific significance of this compound's individual activities is part of the ongoing effort to fully characterize the biological landscape of cyclotides. researchgate.netsci-hub.se The identification and characterization of cyclotides like this compound expand the known repertoire of these stable peptide scaffolds, which are of interest for potential applications in various fields due to their inherent stability and the ability to graft functional epitopes onto their robust framework. researchgate.netxiahepublishing.comresearchgate.netacs.org
Detailed research findings on this compound include its amino acid sequence and molecular mass, determined through proteomic analysis. The sequence of this compound identified in Viola tricolor is GLPVCGETCAFGSCYTPGCSCSWPVCTRN, with a calculated mass of 2973.15 Da. acs.org
Here is a summary of key data for this compound:
| Property | Value | Source Plant |
| Amino Acid Sequence | GLPVCGETCAFGSCYTPGCSCSWPVCTRN | Viola tricolor |
| Molecular Mass | 2973.15 Da | Viola tricolor |
| Classification | Möbius cyclotide | Based on structure |
| Source Species | Viola tricolor, Viola biflora | Research findings |
This data, obtained through techniques like mass spectrometry, is crucial for the structural and functional characterization of this compound and for understanding its relationship to other cyclotides. acs.orgdiva-portal.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPVCGETCAFGSCYTPGCSCSWPVCTRN |
Origin of Product |
United States |
Natural Occurrence and Distribution of Vibi C
Botanical Sources within the Genus Viola
The genus Viola is a well-known source of cyclotides, with numerous species contributing to the diverse array of these peptides. nih.govsci-hub.se
Viola biflora
Viola biflora, commonly known as the alpine violet, has been identified as a rich source of cyclotides, including Vibi C. nih.govsci-hub.seresearchgate.net Research involving the isolation and sequencing of proteins and screening of a cDNA library from V. biflora led to the identification of eleven cyclotides, designated vibi A-K. nih.govsci-hub.seresearchgate.net this compound was among the cyclotides successfully sequenced from V. biflora using techniques such as MS/MS analysis. sci-hub.se
The sequence of this compound isolated from V. biflora has been determined as Cyclo-(GLPVCGETCAFGSCYTPGCSCSWPVCTRN). oup.comoup.com This cyclotide is classified as a bracelet cyclotide. sci-hub.se
Viola tricolor
Viola tricolor, also known as the wild pansy, is another significant source of cyclotides. nih.govtums.ac.iracs.org Studies exploring the cyclotide peptidome of V. tricolor through mass spectrometry and proteomics have confirmed the presence of this compound in this species. nih.govacs.orgrsc.org Transcriptome and proteome mining of V. tricolor have revealed a substantial diversity of cyclotides, with 164 cyclotides discovered in one study through nucleic acid and peptide analysis. nih.govacs.org this compound has been validated and identified in V. tricolor using proteomics approaches. nih.govacs.orgrsc.org
Diversity of Vibi Cyclotides (Vibi A-J) and Related Compounds
The "vibi" designation refers to a group of cyclotides initially identified in Viola biflora. nih.govsci-hub.seresearchgate.net The initial study in V. biflora identified vibi A-K. nih.govsci-hub.seresearchgate.net These cyclotides exhibit sequence and structural diversity. For instance, vibi A, B, and D belong to the Möbius subfamily, while vibi E, G, and H are classified as bracelet cyclotides. sci-hub.se this compound is also a bracelet cyclotide. sci-hub.se
Beyond the vibi series, Viola species contain a vast array of other cyclotides. For example, Viola tricolor alone has been shown to contain at least 164 different cyclotides. nih.govacs.org The total number of different cyclotides within the Violaceae family is estimated to be potentially very high, possibly exceeding 9000 or even ranging from 5000 to 25,000. sci-hub.sefrontiersin.org This highlights the extensive diversity of cyclotides and related compounds found within the genus Viola.
The presence of this compound has also been noted in Viola tricolor and Psychotria leptothyrsa, indicating that some cyclotides can occur in multiple plant species, even across different genera within the Violaceae family or potentially in other families known to contain cyclotides like Rubiaceae. rsc.org
Here is a table summarizing the botanical sources of this compound:
| Compound Name | Botanical Source(s) |
| This compound | Viola biflora, Viola tricolor |
Tissue-Specific Expression Patterns (if applicable to this compound)
While cyclotides have been reported to be distributed across various tissues in some plants, including roots, stems, leaves, flowers, and seeds, specific data detailing the tissue-specific expression patterns solely for this compound is limited in the provided search results. xiahepublishing.com However, research on cyclotides in Violaceae, including studies involving Viola hederacea, has investigated tissue-specific expression. nih.govsci-hub.se General studies on cyclotide expression in Viola biflora have involved analyzing protein extracts from the whole plant. sci-hub.se Further targeted research would be required to definitively map the precise tissue distribution of this compound within Viola species.
Molecular Structure and Conformation of Vibi C
Primary Amino Acid Sequence Elucidation
The primary amino acid sequence of Vibi C has been determined. It consists of 29 amino acid residues. cpu-bioinfor.org The sequence is GLPVCGETCFGGRCNTPGCTCSYPICTRN. cpu-bioinfor.org The elucidation of cyclotide sequences, including this compound, is typically achieved through a combination of techniques, predominantly mass spectrometry (MS/MS) after reduction and alkylation to break the disulfide bonds and linearize the peptide. sci-hub.sediva-portal.org Quantitative amino acid analysis can also be used to confirm residue composition, particularly for isobaric residues like Ile/Leu and Lys/Gln. sci-hub.se
Here is the primary sequence of this compound:
| Sequence | Length | Source |
| GLPVCGETCFGGRCNTPGCTCSYPICTRN | 29 | Viola biflora |
Disulfide Bond Connectivity and Cyclization Topology
This compound possesses a complex three-dimensional structure stabilized by three disulfide bonds formed between six conserved cysteine residues. cpu-bioinfor.orgsci-hub.seuq.edu.audiva-portal.org These disulfides, along with the peptide backbone, create the characteristic cyclic cystine knot motif. sci-hub.seuq.edu.audiva-portal.org
Head-to-Tail Macrocyclic Structure
A defining feature of this compound, and all cyclotides, is its head-to-tail macrocyclic structure. cpu-bioinfor.orgsci-hub.seuq.edu.audiva-portal.org This means the peptide backbone is circular, with the C-terminus of the final amino acid linked by a peptide bond to the N-terminus of the first amino acid. uq.edu.audiva-portal.orgdiva-portal.org This cyclization occurs post-translationally from a precursor protein. sci-hub.seuq.edu.audiva-portal.org The mature cyclotide sequence is typically excised from a precursor after conserved residues in the N-terminal repeat (NTR) and before an Asn or Asp residue in loop 6, which becomes the C-terminal residue of the mature cyclotide and is essential for cyclization. sci-hub.seuq.edu.audiva-portal.org Enzymatic cleavage and mass spectrometry are used to confirm the cyclic nature of the peptide. diva-portal.org
Cystine-Knot Motif
The disulfide bonds in this compound are arranged in a cystine-knot motif. cpu-bioinfor.orgsci-hub.seuq.edu.audiva-portal.org This intricate arrangement involves two disulfide bonds and the connecting polypeptide segments forming a ring that is physically penetrated by the third disulfide bond. cpu-bioinfor.orgsci-hub.sediva-portal.org This creates a mechanically interlocked structure. The specific disulfide connectivity in this compound has been determined as Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28. cpu-bioinfor.org This I-IV, II-V, III-VI connectivity (referring to the order of cysteines in the linear sequence) is characteristic of the cyclic cystine knot motif found in cyclotides. uq.edu.aunih.gov
The disulfide bond connectivity of this compound is summarized below:
| Disulfide Bond | Cysteine Positions |
| Bond 1 | Cys5 - Cys21 |
| Bond 2 | Cys9 - Cys23 |
| Bond 3 | Cys14 - Cys28 |
Classification of this compound within Cyclotide Structural Families (e.g., Möbius Cyclotide)
Cyclotides are broadly classified into subfamilies based on structural features, primarily the presence or absence of a cis-Pro peptide bond in loop 5, which introduces a characteristic twist in the backbone. sci-hub.sediva-portal.orgnih.govdiva-portal.org This feature defines the "Möbius" subfamily, while those lacking this cis-Pro are classified as "bracelet" cyclotides. sci-hub.sediva-portal.orgnih.govdiva-portal.org this compound has been classified as belonging to the Möbius subfamily. sci-hub.senih.govxiahepublishing.comuni-freiburg.de Typical sequence features of Möbius cyclotides include six conserved Cys residues, a single Glu residue in loop 1, a Pro residue in loop 5, and an Arg residue in loop 6. sci-hub.se this compound exhibits these characteristics. cpu-bioinfor.orgsci-hub.se
Biosynthesis and Genetic Encoding of Vibi C
Ribosomal Synthesis of Precursor Proteins
The initial step in Vibi C biosynthesis is the ribosomal synthesis of a precursor protein. acs.orgdiva-portal.orgualberta.caresearchgate.net This process occurs in the cytoplasm, where ribosomes translate the messenger RNA (mRNA) transcribed from the gene encoding the this compound precursor. wikipedia.orglibretexts.org Ribosomal protein synthesis involves the sequential addition of amino acids according to the codons in the mRNA, forming a linear polypeptide chain from the N-terminus to the C-terminus. libretexts.org For cyclotides, including this compound, this precursor protein is directed to the endoplasmic reticulum (ER) for further processing. acs.orgdiva-portal.orgualberta.caresearchgate.net
Architecture of this compound Precursor Proteins
Cyclotide precursor proteins, including those that yield this compound, share a conserved multi-domain architecture. acs.orgdiva-portal.orgualberta.caresearchgate.netsci-hub.sewindows.net This structure typically comprises an N-terminal endoplasmic reticulum (ER) signal region, followed by a pro-region, one or more cyclotide domains, and a C-terminal tail region. acs.orgdiva-portal.orgualberta.caresearchgate.netsci-hub.sewindows.net The presence and arrangement of these regions are fundamental to the proper folding, localization, and processing of the precursor.
The N-terminal region of the this compound precursor protein contains an ER signal region. acs.orgdiva-portal.orgualberta.caresearchgate.net This signal peptide is a short sequence, typically located at the N-terminus, that targets the nascent polypeptide chain to the endoplasmic reticulum membrane. encyclopedia.pub ER signal peptides are characterized by a tripartite structure consisting of a positively charged N-terminal region, a hydrophobic core (h-region), and a polar C-terminal region containing a cleavage site. encyclopedia.pub The interaction of the signal peptide with the signal recognition particle (SRP) and the Sec61 translocation channel facilitates the translocation of the precursor protein into the ER lumen. encyclopedia.pub Following translocation, the ER signal peptide is typically cleaved off by a signal peptidase complex within the ER. encyclopedia.pub
Located immediately after the ER signal region is the N-terminal pro-region (N-pro-region). acs.orgdiva-portal.orgualberta.caresearchgate.netsci-hub.sewindows.net This region is highly variable in sequence and length among different cyclotide precursors. researchgate.net In some cyclotide precursors, the N-pro-region may contain N-terminal repeats (NTR). acs.orgdiva-portal.orgualberta.caresearchgate.net While the precise functions of the entire N-pro-region are still under investigation, it is believed to play roles in the proper folding of the cyclotide domain and potentially in regulating the processing of the precursor protein. windows.net
The cyclotide domain within the precursor protein contains the amino acid sequence that will form the mature this compound peptide. acs.orgdiva-portal.orgualberta.caresearchgate.net This domain is characterized by the presence of six conserved cysteine residues that are essential for the formation of the disulfide bonds in the mature cyclotide. nih.govuq.edu.au The sequence of this compound has been reported as GLPVCGETCAFGSCYTPGCSCSWPVCTRN. acs.org Cyclotide precursors can contain one, two, or even three cyclotide domains, which may encode identical or different mature cyclotides. acs.orgdiva-portal.orgualberta.ca
Following the cyclotide domain is a C-terminal tail region. acs.orgdiva-portal.orgualberta.casci-hub.sewindows.net This region is generally short and is also subject to proteolytic cleavage during the maturation process. acs.orgdiva-portal.orgualberta.ca While less conserved than other regions, the C-terminal tail, particularly the first two residues, is considered important for the processing and cyclization of the cyclotide domain. nih.gov
Cyclotide Domain
Post-Translational Modifications and Processing Pathways
The conversion of the linear this compound precursor protein into the mature cyclic peptide involves a series of crucial post-translational modifications and processing steps that occur within the ER and possibly other cellular compartments. acs.orgdiva-portal.orgresearchgate.netwindows.netwikipedia.org These modifications include the formation of disulfide bonds and proteolytic cleavage events.
Disulfide bond formation between the conserved cysteine residues within the cyclotide domain is a critical step in establishing the characteristic cystine knot structure. windows.netwikipedia.org This process typically begins in the ER, facilitated by the oxidizing environment and potentially by protein disulfide isomerases. windows.net The formation of these disulfide bonds brings the N- and C-termini of the mature cyclotide sequence into close proximity, which is essential for the subsequent cyclization reaction. windows.netxiahepublishing.com
Transcriptome and Gene Expression Analysis of this compound
Transcriptome analysis involves studying the complete set of RNA transcripts produced by an organism or biological system under specific conditions. Gene expression analysis focuses on the activity of specific genes, typically measured by the abundance of their corresponding mRNA transcripts. These techniques provide valuable insights into which genes are active and to what extent, reflecting the functional state of the system.
While extensive research exists on transcriptome analysis and gene expression in various organisms, including bacteria and those infected by phages, specific detailed findings on the transcriptome or gene expression profile directly attributable to "this compound" or the vB_VviC_ZQ26 phage itself were not prominently found in the consulted literature. However, studying the transcriptome of Vibrio cyclitrophicus during infection by vB_VviC_ZQ26 would be a standard approach to understand the host-phage interaction and the temporal expression of phage genes. Such studies typically involve isolating RNA from infected cells and analyzing the spectrum and quantity of transcripts present.
cDNA Library Amplification
cDNA library construction and amplification are fundamental techniques used in transcriptome analysis to convert labile RNA molecules into more stable and workable complementary DNA (cDNA). This process is crucial for downstream applications like sequencing and cloning. The first step typically involves isolating messenger RNA (mRNA) from a biological sample. Reverse transcriptase is then used to synthesize a single-stranded cDNA copy from the mRNA template. This first-strand cDNA can then be used as a template for synthesizing a second strand, resulting in double-stranded cDNA (dscDNA).
Amplification of the cDNA library, often achieved through polymerase chain reaction (PCR), allows for the generation of sufficient material for analysis, especially when starting with limited amounts of RNA. Techniques like using template switching oligos (TSOs) can improve the efficiency of capturing and amplifying full-length cDNA sequences. Solid-phase cDNA synthesis methods, utilizing beads to capture mRNA and prime reverse transcription, offer stability and reusability of the cDNA library. The amplified cDNA library represents the transcriptome of the original sample and can be used for various studies, including gene expression profiling and the discovery of novel transcripts.
Nucleic Acid-Level Discovery
Nucleic acid-level discovery encompasses the identification, characterization, and analysis of DNA and RNA sequences. The historical discovery of nucleic acids, beginning with the isolation of "nuclein" by Friedrich Miescher in 1869 and culminating in the elucidation of the DNA double-helix structure by Watson and Crick in 1953, laid the foundation for this field. Modern nucleic acid-level discovery is significantly advanced by high-throughput sequencing technologies, allowing for the rapid and comprehensive analysis of genomes and transcriptomes.
Advanced Methodologies for Vibi C Characterization
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) plays a pivotal role in the characterization of Vibi C and other cyclotides by providing information about their mass, sequence, and structural features. Various MS-based approaches are employed, often in combination with separation techniques.
LC-MS and MS/MS Sequencing
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) sequencing are fundamental techniques for the analysis of complex peptide mixtures containing cyclotides like this compound. LC-MS is used to separate components in a mixture before they are introduced into the mass spectrometer. This separation is based on the interactions of the sample with the mobile and stationary phases. Following separation, MS detects the mass-to-charge ratio (m/z) of the ionized molecules.
MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions to deduce the amino acid sequence of peptides. For cyclotides, which have a cyclic structure, enzymatic digestion is typically required to linearize the peptide backbone and facilitate fragmentation for sequencing using collision-induced dissociation (CID). The resulting fragment ion spectra are then analyzed and compared to databases to identify the peptides. This methodology has been successfully applied to characterize novel cyclotides, including some referred to as "vibi" peptides, through MS/MS sequencing. Database searching of MS/MS spectra of cyclotides has revealed peptides with post-translational modifications.
LC-MS/MS is a powerful technique for the separation, identification, and quantification of various molecules, including peptides and proteins. It is commonly applied in bioanalytical support and quantitation. The technique involves the enzymatic digestion of proteins into peptides, followed by their separation using liquid chromatography and subsequent identification by MS. High-resolution, accurate-mass mass spectrometers, such as Orbitrap systems, offer advanced capabilities for bottom-up proteomics, enabling higher and more detailed peptide identifications. Multiple fragmentation techniques, including CID, HCD, ETD, and EThcD, can be used to ensure maximal sequence coverage.
MALDI-TOF/TOF Analysis
Matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) MS and MALDI-TOF/TOF MS are valuable tools for the analysis of cyclotides. MALDI-TOF is a type of mass spectrometry that measures the mass of components within a sample. It involves embedding the sample in a matrix material, which is then irradiated with a laser, causing the sample molecules to ionize and desorb. The ions are then accelerated and travel through a flight tube, with their time of flight being proportional to their mass-to-charge ratio.
MALDI-TOF analysis has been used to evaluate Viola tricolor extracts and fractions for peaks in the cyclotide-specific mass range of 2500–4000 Da. MALDI-TOF/TOF instruments allow for tandem MS analysis, where selected ions from the initial MALDI-TOF analysis are fragmented and analyzed, providing sequence information. Identifying cyclotides in mixtures using MALDI-TOF/TOF analysis is considered a powerful tool for efficient sequence elucidation and the discovery of novel cyclotide sequences. This approach has been used for proteomic profiling and protein identification, offering high sample throughput and the flexibility to couple with off-line sample fractionation techniques.
Bottom-up Proteomics for Peptide Identification
Bottom-up proteomics is a widely used strategy for identifying proteins and characterizing their amino acid sequences and post-translational modifications. This approach involves the enzymatic digestion of proteins into peptides, which are then separated and analyzed by mass spectrometry. The resulting peptide mass or tandem mass spectra are compared to sequence databases or peptide spectral libraries to identify the peptides, and these identifications are then assembled to determine the original proteins.
In the context of cyclotide characterization, bottom-up proteomics workflows, often coupled with LC-MS/MS, are employed for peptide identification. Since intact cyclotides exhibit poor fragmentation, enzymatic processing is necessary to linearize the backbone and facilitate fragmentation for database searching. The use of multiple endopeptidases, such as trypsin and endoproteinase Glu C, can generate multiple precursor peptides for a single cyclotide, leading to significant identification hits. This approach has been used in the proteomics analysis of Viola tricolor extracts to identify cyclotides. While automated proteomics workflows can identify known and novel cyclotides, some peptides may lack identification by sequence compared to analysis by molecular weight, highlighting the utility of complementary techniques and strategies like fractionation.
Chromatographic Separation Techniques
Chromatographic separation techniques are essential for isolating and purifying this compound and other cyclotides from complex biological matrices before mass spectrometric analysis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation of compounds soluble in a particular solvent. HPLC introduces the mobile phase under high-pressure conditions, resulting in rapid and high-performance separations. The separation is based on the interactions between the analyte, the stationary phase (packing material), and the mobile phase.
HPLC plays a vital role in the characterization of cyclotides from Viola species. It is used to separate cyclotides in extracts. For instance, reversed-phase HPLC has been employed for the separation of cyclotides, with the choice of ion pairing acid influencing retention times and selectivity. Preparative HPLC can be used to fractionate extracts and enrich cyclotides in specific fractions, which can then be analyzed by mass spectrometry. This fractionation approach can increase the sensitivity of subsequent proteomics workflows compared to analyzing the crude extract. HPLC is also suited to separate higher molecular weight compounds and provide quantitative and qualitative information.
Fractionation-Based Enrichment Strategies
Fractionation-based enrichment strategies are employed to reduce sample complexity and concentrate analytes of interest, such as cyclotides, before mass spectrometric analysis. This is particularly important when dealing with complex biological extracts where the target compounds may be present at low concentrations or be suppressed by more abundant species.
HPLC-assisted fractionation is a common strategy used in cyclotide characterization. By subjecting a complex extract to preparative HPLC and collecting fractions, cyclotides can be enriched in specific fractions based on their chromatographic properties. These enriched fractions can then be analyzed by techniques like MALDI-MS or LC-MS/MS, leading to improved identification and characterization of cyclotides. Fractionation can maximize the number of identified cyclotides by sequence compared to analyzing non-fractionated extracts. Different functionalized materials, such as magnetic beads, can also be used to enrich specific subsets of proteins or peptides based on their binding properties before MALDI-TOF/TOF analysis.
Enzymatic Digestion and Chemical Derivatization for Structural Analysis
Enzymatic digestion and chemical derivatization are fundamental techniques in protein and peptide characterization. They involve breaking down the molecule into smaller, manageable fragments using specific enzymes or modifying specific amino acid residues through chemical reactions. These processes facilitate subsequent analysis, such as mass spectrometry and chromatography, enabling the determination of the compound's primary structure and identification of modifications.
Trypsin Cleavage
Trypsin is a serine protease widely used in protein digestion due to its high specificity. It primarily cleaves peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues. fishersci.ca This specific cleavage pattern generates peptides with basic residues at the C-terminus, which is advantageous for subsequent analysis by mass spectrometry, as it enhances ionization efficiency. fishersci.ca Trypsin digestion is a cornerstone of peptide mapping, a technique used to confirm the primary sequence of a protein and identify potential errors or modifications. nih.gov
Endoproteinase GluC Cleavage
Endoproteinase GluC, also known as V8 protease, is another highly specific serine protease utilized for protein digestion. promega.lu Its cleavage specificity is dependent on the buffer conditions. In ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffers at pH 4.0, GluC specifically cleaves peptide bonds at the carboxyl side of glutamic acid residues. promega.lu In phosphate (B84403) buffers, it cleaves at the carboxyl side of both glutamic and aspartic acid residues. promega.lu Digestion with GluC provides a complementary set of peptides compared to trypsin digestion, which can be valuable for achieving higher sequence coverage and confirming findings from trypsin digests. promega.lu
Chymotryptic Digestion
Chymotrypsin is a serine protease that exhibits broader specificity compared to trypsin and GluC. lipidmaps.org It preferentially cleaves peptide bonds at the carboxyl side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan, as well as large hydrophobic amino acids like leucine (B10760876) and methionine. fishersci.nofishersci.com Chymotryptic digestion yields peptides with different cleavage sites, providing additional sequence information and aiding in the characterization of regions that may be resistant to trypsin or GluC cleavage. fishersci.pt
Reduction and S-Carbamidomethylation
Reduction and S-carbamidomethylation are chemical procedures essential for the analysis of proteins containing disulfide bonds. Disulfide bonds, formed between cysteine residues, contribute to the tertiary and quaternary structure of proteins but can complicate structural analysis. ebi.ac.uk Reduction involves breaking these disulfide bonds, typically using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Following reduction, S-carbamidomethylation is performed by reacting the free sulfhydryl groups of cysteine residues with iodoacetamide (B48618) or iodoacetic acid. ebi.ac.uknih.gov This irreversible alkylation prevents the re-formation of disulfide bonds and introduces a stable modification (carbamidomethyl group) that can be detected during mass spectrometry analysis. ebi.ac.uknih.gov This process is crucial for accurate peptide mapping and the identification of cysteine-containing peptides. ebi.ac.uk
Quantitative Amino Acid Analysis
Quantitative amino acid analysis (AAA) is a fundamental technique used to determine the total amino acid composition of a protein or peptide and to accurately quantify its concentration. guidetopharmacology.orgfishersci.caguidetopharmacology.org The process typically involves hydrolyzing the sample under acidic conditions to break all peptide bonds and release individual amino acids. guidetopharmacology.orgguidetopharmacology.org The released amino acids are then separated and quantified, commonly using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC) coupled with detection methods such as UV spectrophotometry or fluorescence detection after pre-column derivatization. guidetopharmacology.orgfishersci.caguidetopharmacology.orgwikipedia.orgfishersci.ca AAA provides a precise measure of the molar percentage of each amino acid in the compound, which can be used to confirm the identity of a known protein or to estimate the molecular weight of an unknown protein based on its amino acid composition. guidetopharmacology.orgfishersci.ca It is considered a gold standard for accurate protein and peptide quantification. guidetopharmacology.orgguidetopharmacology.org
Compound Names and PubChem CIDs
Biological Activities and Molecular Mechanisms of Vibi C
In Vitro Cytotoxic Activities of Vibi C
Research has demonstrated the in vitro cytotoxic activity of this compound against various cancer cell lines. This includes significant activity against human lymphoma cell lines. nih.govbioregistry.ioreadthedocs.ionih.gov
Application in Human Lymphoma Cell Line Models (e.g., U-937 GTB)
This compound has been specifically investigated for its cytotoxic effects on human lymphoma cell line models, such as U-937 GTB. Studies have utilized this cell line to assess the potency of this compound and related cyclotides. nih.govbioregistry.io The cytotoxic activity is typically evaluated through assays that measure cell viability or proliferation after exposure to the compound.
Concentration-Dependent Activity Assessment (e.g., IC50 values)
The cytotoxic activity of this compound is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of this compound required to inhibit the growth of cancer cells by 50%. Studies have reported IC50 values for this compound against the U-937 GTB cell line. One source indicates an IC50 of 0.6 µM against U-937 GTB cells, while another reports 1.8 µM. nih.gov Other related cyclotides from Viola biflora, such as vibi G, vibi H, and vibi E, have also shown cytotoxic activity against U-937 GTB cells with reported IC50 values of 0.96 µM, 1.6 µM, and 3.2 µM, respectively. bioregistry.io Vibi D, another cyclotide from V. biflora, was reported to have an IC50 exceeding 30 µM against U-937 GTB, indicating lower potency compared to this compound, E, G, and H.
Here is a summary of reported IC50 values for Vibi cyclotides against the U-937 GTB cell line:
| Cyclotide | Cell Line | IC50 (µM) | Source |
| This compound | U-937 GTB | 0.6 | nih.gov |
| This compound | U-937 GTB | 1.8 | nih.gov |
| Vibi D | U-937 GTB | >30 | |
| Vibi E | U-937 GTB | 3.2 | bioregistry.io |
| Vibi G | U-937 GTB | 0.96 | bioregistry.io |
| Vibi H | U-937 GTB | 1.6 | bioregistry.io |
Antimicrobial Research Aspects of this compound
Beyond its cytotoxic effects, this compound has also been identified as possessing antimicrobial activity. Cyclotides, in general, are known for their diverse biological functions, including activity against various microorganisms. While the search results confirm the antimicrobial activity of this compound, detailed minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values specifically for this compound against a broad spectrum of bacteria or fungi were not extensively provided in the snippets. However, the classification of this compound as antimicrobial in multiple databases and reviews highlights this aspect of its biological profile.
Structure-Activity Relationship Studies of this compound and Analogs
Influence of Amino Acid Substitutions
Amino acid substitutions within the cyclotide sequence can significantly impact their biological potency. Studies comparing the activities of different Vibi cyclotides, which are naturally occurring analogs, provide insights into these relationships. For instance, comparisons between Vibi G and Vibi H, which differ in several amino acid positions but exhibit similar potent cytotoxic activity, suggest that certain substitutions are tolerated without a significant loss of function. The replacement of a Tryptophan residue with Tyrosine in loop 5 of Vibi D, compared to other less potent Möbius cyclotides, has been noted as a distinguishing feature that could contribute to its lower activity.
Impact of Net Charge and Topological Classification (Möbius vs. Bracelet)
The topological classification of cyclotides into Möbius and bracelet subfamilies, determined by the arrangement of their disulfide bonds and a cis-peptide bond in loop 5 for Möbius cyclotides, influences their structure and activity. This compound is classified as a Möbius cyclotide. readthedocs.io The net charge of cyclotides also plays a role in their biological interactions and activity. This compound is described as having a zero net charge.
Comparisons between cyclotides of different topologies and net charges have revealed correlations with cytotoxic potency. For example, the bracelet cyclotides vibi G and H, with a net charge of +2, are generally more potent against U-937 GTB cells than the Möbius cyclotide vibi D, which has a different net charge and topology. Vibi E, classified as a bracelet cyclotide but having a neutral net charge due to a single cationic residue, showed lower potency compared to the positively charged bracelet cyclotide vibi G, suggesting that a lower content of positively charged residues can influence potency. The difference in net charge between cyclotides also affects their behavior in chromatographic separation methods.
Investigation of Potential Cellular Targets and Interaction Mechanisms
This compound is a cyclotide identified from the plant Viola biflora. researchgate.netsci-hub.se It belongs to the Möbius subfamily of cyclotides, characterized by a cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. sci-hub.senih.gov This unique structure confers exceptional stability to cyclotides against thermal, chemical, and enzymatic degradation. nih.govnih.govuniprot.orgrcsb.org
The biological activities of cyclotides are diverse, including insecticidal, antimicrobial, anti-HIV, and cytotoxic properties. nih.govnih.govuniprot.org The cytotoxic activity observed in many cyclotides is primarily attributed to their interaction with and disruption of cellular membranes. sci-hub.senih.govnih.gov This mechanism often involves the cyclotide binding to specific phospholipids (B1166683) within the cell membrane, particularly those containing phosphatidylethanolamine (B1630911) (PE) headgroups. The interaction is thought to be mediated by a conserved "bioactive patch" and a hydrophobic patch on the cyclotide surface, facilitating insertion into the lipid bilayer and leading to membrane permeabilization and cell death.
While cytotoxic activity has been reported for several cyclotides from Viola biflora, including vibi E, G, and H, specific detailed research findings on the cellular targets and interaction mechanisms solely for this compound are limited in the consulted literature. researchgate.netsci-hub.se Studies comparing different cyclotides suggest that members of the Möbius subfamily, to which this compound belongs, may exhibit lower cytotoxic potency compared to those of the bracelet subfamily when tested against certain cell lines. researchgate.net For instance, vibi D, another Möbius cyclotide from Viola biflora, was reported as not cytotoxic at concentrations up to 30 µM in a fluorometric microculture cytotoxicity assay using a human lymphoma cell line, making it less potent than other tested cyclotides. researchgate.netsci-hub.se Similarly, studies on Hyen C, a Möbius cyclotide from Hybanthus enneaspermus, indicated a lack of cytotoxic activity, potentially linked to its amino acid sequence in loop 6 which is important for hydrophobic interactions with membranes.
Although the precise cellular targets and interaction mechanisms of this compound have not been extensively detailed in isolation, its structural classification as a Möbius cyclotide from a genus known for producing cytotoxic peptides suggests a potential for membrane-mediated activity. However, comparative data imply that its potency may differ from other cyclotides, and further dedicated research is needed to elucidate its specific cellular interactions and potential targets.
Biotechnological and Research Applications of Vibi C
Utility as a Scaffold for Peptide Engineering and Design
Cyclotides serve as robust molecular scaffolds for peptide engineering and design due to their stable cyclic cystine knot structure contractlaboratory.comnih.govencyclopedia.pubresearchgate.netmdpi.com. This scaffold allows for the grafting of bioactive peptide sequences into the cyclotide framework, conferring enhanced stability and potentially improved pharmacokinetic properties to the grafted sequence rsc.orgresearchgate.net. Researchers have utilized cyclotides like MCoTI-II and kalata B1 as scaffolds for engineering peptides with targeted therapeutic uses contractlaboratory.com. The loops connecting the conserved cysteine residues in the cyclotide structure can be modified, while typically preserving loops 1 and 4 which are crucial for maintaining the disulfide connections and the cyclic cystine knot framework researchgate.net. This approach enables the design of non-natural cyclotides with tailored activities acs.org.
Contribution to Bioactive Peptide Discovery
Cyclotides themselves possess a range of biological activities, including insecticidal, antimicrobial, cytotoxic, anti-HIV, and uterotonic effects contractlaboratory.comnih.govnih.govnih.govtandfonline.comnih.govxiahepublishing.comhealthbiotechpharm.org. Their natural bioactivity has led to their discovery through screening programs focused on identifying novel natural compounds nih.govtandfonline.com. Beyond their inherent activities, the cyclotide scaffold facilitates the discovery of novel bioactive peptides by providing a stable framework for testing grafted sequences rsc.orgresearchgate.net. This allows for the identification of peptides that can interact with specific biological targets, such as enzymes, ion channels, or cell surface receptors contractlaboratory.com.
Inclusion in Combinatorial Library Screening Initiatives
Cyclotides can be viewed as natural combinatorial peptide libraries due to the significant sequence diversity found in the loops decorating the conserved cystine knot nih.govnih.govxiahepublishing.com. This inherent diversity in nature provides a vast pool of potential bioactive sequences to explore tandfonline.comxiahepublishing.com. Furthermore, the stability and amenability to synthesis and recombinant expression allow for the creation of synthetic and genetically-encoded cyclotide libraries nih.govnih.govnih.govnih.gov. These libraries, based on scaffolds like MCoTI-II and kalata B1, enable high-throughput screening initiatives to identify variants with desired properties, such as enhanced selectivity or improved bioavailability contractlaboratory.comnih.gov. Screening of such libraries can be performed both in vitro and in living cells, offering advantages like ensuring non-toxicity and target binding in a cellular environment nih.govnih.gov.
Development of Analytical Standards for Cyclotide Research
Accurate and robust analytical methods are essential for characterizing cyclotides, confirming their identity, assessing bioactivity, and ensuring quality control during synthesis or extraction contractlaboratory.com. Techniques such as mass spectrometry (MALDI-TOF and ESI-MS) are gold standards for identifying and characterizing cyclotides by determining their molecular weight and sequence information contractlaboratory.com. Reversed-phase HPLC (RP-HPLC) is routinely used for separation, purification, and quantification of cyclotides from various sources contractlaboratory.comhealthbiotechpharm.org. NMR spectroscopy provides detailed 3D structural information contractlaboratory.com. The need for reliable identification and characterization of the growing number of discovered and engineered cyclotides necessitates the development and use of well-defined analytical standards. These standards are crucial for ensuring reproducibility and comparability of research findings across different studies and laboratories. The unique structural features of cyclotides, like the cyclic backbone and cystine knot, provide specific analytical signatures that can be used for their identification and quantification uq.edu.auhealthbiotechpharm.org.
Q & A
How to formulate a focused research question on Vibi C's mechanism of action?
Methodological Answer:
- Identify gaps : Conduct a systematic literature review to pinpoint unresolved aspects of this compound's biochemical pathways. Use frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to narrow the scope .
- Define variables : Specify dependent (e.g., enzyme activity) and independent variables (e.g., this compound concentration). Ensure measurability via assays like HPLC or spectroscopy .
- Test feasibility : Assess resource availability (e.g., lab equipment, time) to avoid overambitious designs .
Table 1: Example Research Questions
| Scope | Example Question | Variables |
|---|---|---|
| Molecular Interactions | How does this compound inhibit Protein X at varying pH levels? | [this compound] (0.1–10 µM), pH (5.0–8.0), inhibition rate (IC₅₀) |
| Cellular Pathways | What is the effect of this compound on mitochondrial membrane potential in in vitro models? | Membrane potential (ΔΨm), apoptosis markers (caspase-3) |
Q. What experimental design principles ensure reproducibility in this compound studies?
Methodological Answer:
- Control groups : Include positive/negative controls (e.g., known inhibitors/solvents) to validate assay conditions .
- Replication : Perform triplicate measurements and independent experimental repeats to address biological variability .
- Documentation : Standardize protocols using tools like electronic lab notebooks to enhance transparency .
Q. Table 2: Key Experimental Parameters
| Parameter | Example Specification |
|---|---|
| Concentration Range | 0.1–100 µM (dose-response curve) |
| Incubation Time | 24–72 hours (time-dependent effects) |
| Assay Type | MTT assay for cytotoxicity, Western blot for protein expression |
Q. How to conduct a literature review that identifies gaps in this compound research?
Methodological Answer:
- Database selection : Use PubMed, Web of Science, and Scopus with Boolean terms (e.g., "this compound" AND "kinase inhibition") .
- Critical appraisal : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled experiments, statistical validation) .
- Gap analysis : Categorize findings into mechanistic, pharmacological, and translational domains to highlight understudied areas .
Advanced Research Questions
Q. How to resolve contradictory data on this compound's efficacy across different cell lines?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., cell-line-specific sensitivity) .
- Contextual variables : Control for confounding factors (e.g., culture conditions, passage number) and use standardized cell lines (e.g., ATCC) .
- Mechanistic follow-up : Employ CRISPR screening to identify genetic modifiers of this compound response .
Q. Table 3: Contradictory Data Analysis Framework
| Step | Action | Tool/Example |
|---|---|---|
| 1. Data Collection | Compile IC₅₀ values from 10+ studies | PubMed, Google Scholar |
| 2. Normalization | Adjust for assay variability (e.g., normalize to control inhibitors) | Z-score transformation |
| 3. Hypothesis Testing | Compare efficacy across cancer subtypes (ANOVA) | GraphPad Prism |
Q. What advanced statistical methods validate this compound's synergistic effects in combination therapies?
Methodological Answer:
- Synergy quantification : Use the Chou-Talalay method (Combination Index) to distinguish additive vs. synergistic effects .
- Machine learning : Train models (e.g., random forests) on dose-response matrices to predict optimal drug ratios .
- High-throughput screening : Employ 384-well plates to test 1,000+ combinations, followed by Bayesian optimization for refinement .
Q. How to integrate multi-omics data to elucidate this compound's off-target effects?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., KEGG enrichment) .
- Proteomics : Use mass spectrometry to detect post-translational modifications induced by this compound .
- Network analysis : Build protein-protein interaction networks (Cytoscape) to map off-target hubs .
Q. Table 4: Multi-Omics Integration Workflow
| Omics Layer | Technology | Analysis Tool |
|---|---|---|
| Genomics | CRISPR-Cas9 screening | MAGeCK-VISPR |
| Metabolomics | LC-MS/MS | XCMS Online |
| Epigenomics | ChIP-seq | HOMER |
Q. What ethical and methodological safeguards are critical for human-derived this compound studies?
Methodological Answer:
- Ethical oversight : Obtain IRB approval for using primary tissues or patient-derived xenografts .
- Bias mitigation : Use double-blinding in clinical cohorts and pre-register hypotheses (e.g., on ClinicalTrials.gov ) .
- Data anonymization : Encrypt patient metadata and comply with GDPR/HIPAA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
